6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
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Overview
Description
“6-Fluorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” is a chemical compound with the molecular formula C12H13FN2O2 . It is also known by its IUPAC name, 6-fluorospiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one .
Molecular Structure Analysis
The molecular structure of this compound includes a spiro configuration, where two rings share a single atom. In this case, a benzoxazine ring and a piperidine ring share a single carbon atom . The benzoxazine ring also contains a fluorine atom at the 6-position .Scientific Research Applications
Synthesis and Antihypertensive Activity
A series of compounds including 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives were synthesized and evaluated for their antihypertensive activity. The compounds showed promising results in lowering blood pressure in spontaneously hypertensive rats. The synthesis process involved condensation and deprotection steps leading to the formation of the title compounds. The structure-activity relationships of these compounds were explored to understand their mechanism of action, which is believed to involve both central and peripheral pathways (Clark et al., 1983).
Pharmacological Evaluation for Antihypertensive Properties
Further studies on the spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives detailed the general synthetic methods for their preparation and the evaluation of their antihypertensive effects. The research highlighted the potential of these compounds as antihypertensive agents, showcasing their broad applicability in medicinal chemistry and pharmacology (Takai et al., 1985).
Development of Fluorinated Radiotracers for Imaging
In the field of imaging, derivatives of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one were synthesized for potential use as fluorinated radiotracers aimed at imaging σ(1) receptors in the central nervous system. The research provided insights into the synthesis process, structural analysis, and pharmacological evaluation of these compounds, demonstrating their high affinity and selectivity for σ(1) receptors, making them promising candidates for neuroimaging applications (Maestrup et al., 2011).
Novel Synthetic Strategies and Chemical Reactions
Another aspect of research on this compound involves exploring novel synthetic strategies and chemical reactions. For instance, reactions of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives with phosphorus oxychloride were studied, leading to the discovery of new compounds through unique rearrangement processes. This research not only expands the chemical repertoire of spirocyclic compounds but also opens new avenues for developing pharmacologically active agents (Takai et al., 1986).
Safety And Hazards
Based on the available data, this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
6-fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRWOWCJMFGREP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)F)NC(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10519234 |
Source
|
Record name | 6-Fluorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10519234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
CAS RN |
92926-32-4 |
Source
|
Record name | 6-Fluorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10519234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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